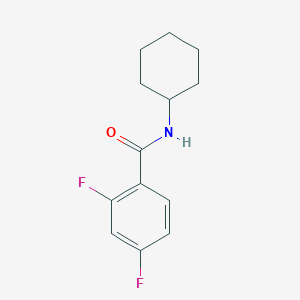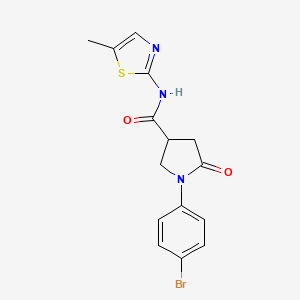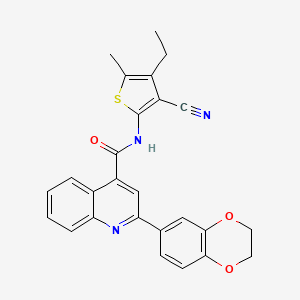![molecular formula C14H14N4O6S2 B4665643 METHYL 3-[({5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}AMINO)CARBONYL]-5-NITROBENZOATE](/img/structure/B4665643.png)
METHYL 3-[({5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}AMINO)CARBONYL]-5-NITROBENZOATE
概要
説明
METHYL 3-[({5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}AMINO)CARBONYL]-5-NITROBENZOATE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a nitro group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[({5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}AMINO)CARBONYL]-5-NITROBENZOATE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 2-METHOXYETHYL Group: The thiadiazole intermediate is then reacted with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate to introduce the 2-methoxyethyl group.
Coupling with 5-NITROBENZOATE: The final step involves coupling the thiadiazole derivative with methyl 5-nitrobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process automation.
化学反応の分析
Types of Reactions
METHYL 3-[({5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}AMINO)CARBONYL]-5-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acetic acid.
Substitution: Common nucleophiles include alkyl halides and aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives.
科学的研究の応用
METHYL 3-[({5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}AMINO)CARBONYL]-5-NITROBENZOATE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.
Materials Science: The unique combination of functional groups makes this compound a potential candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.
作用機序
The mechanism of action of METHYL 3-[({5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}AMINO)CARBONYL]-5-NITROBENZOATE depends on its specific application:
Medicinal Chemistry: The compound may inhibit the growth of bacteria or fungi by interfering with essential metabolic pathways or by binding to specific enzymes.
Materials Science: The electronic properties of the compound can be exploited to create materials with specific conductive or semiconductive properties.
類似化合物との比較
Similar Compounds
- METHYL 3-[({5-[(2-ETHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}AMINO)CARBONYL]-5-NITROBENZOATE
- METHYL 3-[({5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}AMINO)CARBONYL]-4-NITROBENZOATE
Uniqueness
METHYL 3-[({5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}AMINO)CARBONYL]-5-NITROBENZOATE is unique due to the specific positioning of the nitro group and the methoxyethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
IUPAC Name |
methyl 3-[[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl]-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O6S2/c1-23-3-4-25-14-17-16-13(26-14)15-11(19)8-5-9(12(20)24-2)7-10(6-8)18(21)22/h5-7H,3-4H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRSRDCTNMCPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 3-[(2-{[1-(2-fluorophenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4665575.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4665585.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4665586.png)
![4-[((E)-1-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4665587.png)
![N-{[2-(trifluoromethyl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B4665588.png)
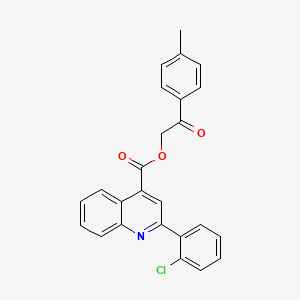
![2,4-dichloro-N-[(2-methyl-5-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4665603.png)
![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4665605.png)
![1,3-Benzodioxol-5-yl-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanone](/img/structure/B4665609.png)
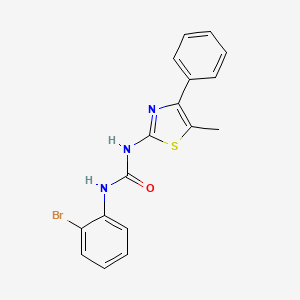
![5-[(4-methylphenoxy)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole](/img/structure/B4665627.png)
